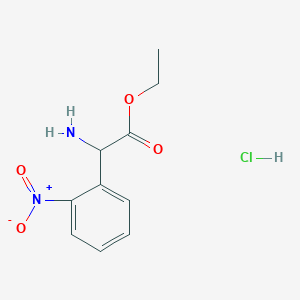
3-Iodo-4-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-nitro-1,1’-biphenyl is an organic compound with the molecular formula C₁₂H₈INO₂ It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the third position and a nitro group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitro-1,1’-biphenyl typically involves the iodination of 4-nitrobiphenyl. One common method is the electrophilic aromatic substitution reaction, where 4-nitrobiphenyl is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:
- Dissolve 4-nitrobiphenyl in a suitable solvent, such as acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Heat the reaction mixture to a specific temperature, usually around 80-100°C, and maintain it for a certain period.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of 3-Iodo-4-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: 3-Amino-4-nitro-1,1’-biphenyl.
Coupling Reactions: Various biphenyl derivatives with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-Iodo-4-nitro-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-nitro-1,1’-biphenyl depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological studies, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
4-Iodo-3-nitro-1,1’-biphenyl: Similar structure but with different substitution pattern.
3-Bromo-4-nitro-1,1’-biphenyl: Bromine instead of iodine.
3-Iodo-4-amino-1,1’-biphenyl: Amino group instead of nitro group.
Uniqueness: 3-Iodo-4-nitro-1,1’-biphenyl is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
2-iodo-1-nitro-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDLJUMWXFQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)


![2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7981309.png)

![8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B7981320.png)
![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol](/img/structure/B7981326.png)
![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol](/img/structure/B7981339.png)


![(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)


